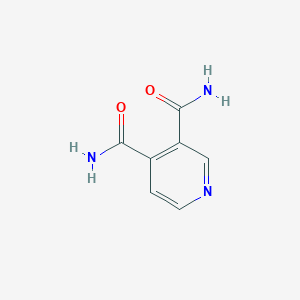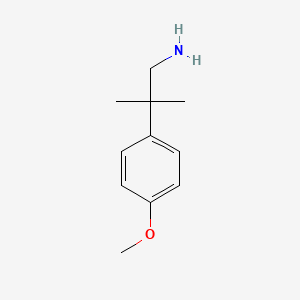
2-(4-Methoxyphenyl)-2-methylpropan-1-amine
概要
説明
The compound “2-(4-Methoxyphenyl)-2-methylpropan-1-amine” belongs to the class of organic compounds known as phenethylamines, which are aromatic compounds containing a phenyl group and an ethylamine group .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)-2-methylpropan-1-amine” would consist of a phenyl ring (a six-membered aromatic ring) with a methoxy group (OCH3) at the 4-position, and a 2-methylpropan-1-amine group attached to the phenyl ring .Chemical Reactions Analysis
The chemical reactions of “2-(4-Methoxyphenyl)-2-methylpropan-1-amine” would likely involve the amine group and the aromatic ring . The specific reactions would depend on the conditions and the reactants used.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methoxyphenyl)-2-methylpropan-1-amine” would depend on its molecular structure . As a phenethylamine, it would likely be a solid at room temperature and soluble in organic solvents.科学的研究の応用
Organic Synthesis
This compound serves as a precursor in the synthesis of various organic molecules. Its structure is particularly useful in the formation of furocoumarin derivatives , which are a class of heterocyclic compounds widely present in natural products . These derivatives have significant biological activity and are used as active photosensitizers in PUVA therapy for treating skin diseases.
将来の方向性
特性
IUPAC Name |
2-(4-methoxyphenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNFEEWRNMJABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393859 | |
| Record name | 2-(4-methoxyphenyl)-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-methylpropan-1-amine | |
CAS RN |
51558-25-9 | |
| Record name | 2-(4-methoxyphenyl)-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details


















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[4-({[2-Carboxycyclohexyl]carbonyl}amino)phenoxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364397.png)
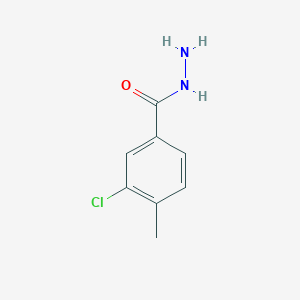
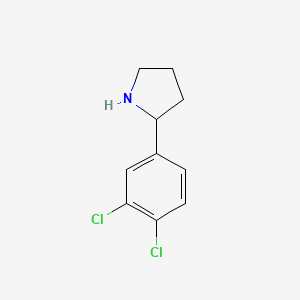
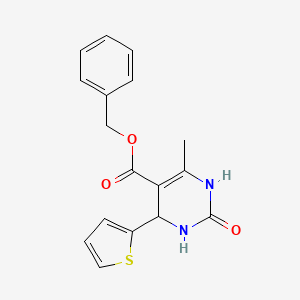
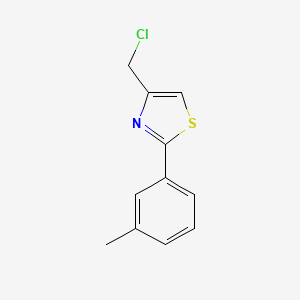
![4-Oxo-4-[2-(phenylcarbamoyl)hydrazinyl]butanoic acid](/img/structure/B1364418.png)
![4-[(2,5-Dimethylphenyl)amino]butan-1-ol](/img/structure/B1364419.png)
![3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate](/img/structure/B1364421.png)
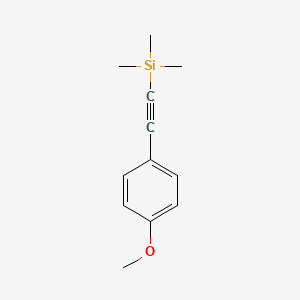
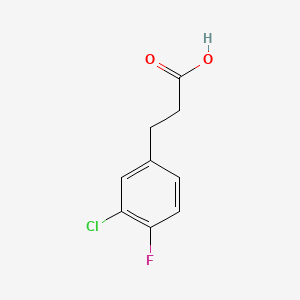
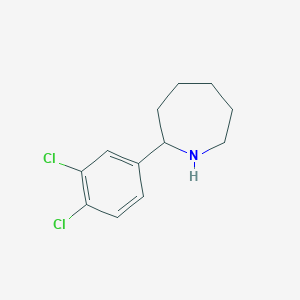

![1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364431.png)
